molecular formula C13H19NO2S B2461340 N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1018240-42-0

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B2461340
CAS No.: 1018240-42-0
M. Wt: 253.36
InChI Key: QFDOMJZOAYOZTK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to an indene ring system, which is further substituted with a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves the sulfonation of 2,3-dihydro-1H-indene followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of 2,3-dihydro-1H-indene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-methylpropylamine under basic conditions to yield the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxylprop-2-yl)hydroxylamine
  • N-[3-(N’-hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-O-tyrosine-N-methylamide

Uniqueness

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific indene-sulfonamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10(2)9-14-17(15,16)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDOMJZOAYOZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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